Egfr T790M/L858R-IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H32ClN7O2S2 |
|---|---|
Molecular Weight |
598.2 g/mol |
IUPAC Name |
2-chloro-N-[5-[[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H32ClN7O2S2/c1-17(29)27(37)30-20-14-21(23(38-5)15-22(20)35(4)11-10-34(2)3)32-28-31-19-8-13-40-25(19)26(33-28)36-9-6-24-18(16-36)7-12-39-24/h7-8,12-15H,1,6,9-11,16H2,2-5H3,(H,30,37)(H,31,32,33) |
InChI Key |
RMORHOLNXQHGPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C(=C)Cl)NC2=NC3=C(C(=N2)N4CCC5=C(C4)C=CS5)SC=C3)OC |
Origin of Product |
United States |
Molecular Pharmacology and Biochemical Mechanisms of Egfr T790m/l858r in 3
Target Specificity and Selectivity
The efficacy of a targeted cancer therapy is intrinsically linked to its ability to selectively inhibit the mutated, oncogenic form of a protein while sparing its wild-type counterpart to minimize toxicity. EGFR T790M/L858R-IN-3 has been engineered to exhibit a distinct selectivity profile.
Differential Inhibition of EGFR L858R/T790M Mutant Kinase Activity
This compound demonstrates potent and selective inhibition of the gefitinib-resistant EGFR L858R/T790M double mutant. medchemexpress.com This specificity is crucial as the T790M mutation, known as the "gatekeeper" mutation, confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govdovepress.com The presence of the T790M mutation increases the affinity of the receptor for ATP, which outcompetes ATP-competitive inhibitors. nih.govtargetedonc.comtandfonline.com Third-generation inhibitors are designed to overcome this resistance mechanism. biomolther.orgnih.gov For instance, some third-generation inhibitors achieve this through the formation of a covalent bond with Cys797 in the ATP-binding pocket, a strategy that is effective against the T790M mutant. biomolther.orgnih.govmdpi.com The specificity for the T790M mutant can be influenced by hydrophobic interactions between the inhibitor and the methionine residue at position 790. nih.govoncotarget.com
Selectivity Profile Against Wild-Type EGFR
A key characteristic of advanced EGFR inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR. This compound is reported to have a 100-fold greater selectivity for the L858R/T790M mutant compared to WT EGFR. medchemexpress.com This selectivity is a critical feature for minimizing off-target effects and associated toxicities that can arise from inhibiting the normal physiological functions of WT EGFR. biomolther.org The design of such inhibitors often exploits structural differences between the mutant and wild-type kinase domains. For example, the presence of the bulky methionine at the gatekeeper position in the T790M mutant can be exploited for selective binding, an interaction not possible with the threonine residue in WT EGFR. oncotarget.com Some allosteric inhibitors achieve high selectivity by binding to a pocket that is only accessible in the mutant form, leading to over 1000-fold selectivity over WT EGFR. amegroups.org
Table 1: Comparative Inhibitory Activity
| EGFR Status | Inhibitor Class | Example Compound | Relative Potency/Selectivity |
| L858R/T790M | Third-Generation Irreversible | Osimertinib (B560133) | Potent inhibition |
| Wild-Type | Third-Generation Irreversible | Osimertinib | Significantly less potent than against mutant |
| L858R/T790M | Allosteric Inhibitor | EAI045 | Low-nanomolar inhibition |
| Wild-Type | Allosteric Inhibitor | EAI045 | Spared |
| L858R/T790M | This compound (as EGFR-IN-1) | EGFR-IN-1 | Potent inhibition |
| Wild-Type | This compound (as EGFR-IN-1) | EGFR-IN-1 | 100-fold more selective for mutant |
Inhibition Spectrum Across Other EGFR Activating Mutations (e.g., Exon 19 Deletions)
In addition to the L858R point mutation, deletions in exon 19 are another common class of activating EGFR mutations. dovepress.comaacrjournals.orgjhoponline.com Third-generation inhibitors are generally effective against both L858R and exon 19 deletion mutations, including when they co-occur with the T790M resistance mutation. biomolther.orgfrontiersin.orgoncotarget.com For example, osimertinib is effective against both EGFR ex19del/T790M and L858R/T790M variants. nih.govaacrjournals.org Similarly, the compound SH-1028 shows inhibitory effects on both EGFRd746–750 (an exon 19 deletion) and EGFRd746–750/T790M. frontiersin.org However, the efficacy of some allosteric inhibitors can differ between these mutations. For instance, EAI045 is potent against the L858R/T790M mutant but not the exon 19 deletion/T790M mutant. dovepress.comamegroups.org This highlights that the specific type of activating mutation can influence the binding and efficacy of certain inhibitors.
Mechanism of Enzyme Inhibition
The biochemical mechanism by which an inhibitor interacts with its target enzyme dictates its pharmacological properties. EGFR inhibitors primarily function through either orthosteric or allosteric inhibition.
Orthosteric Binding Within the ATP-Binding Pocket
Most EGFR TKIs, including first, second, and third-generation inhibitors, are ATP-competitive, binding to the orthosteric site, which is the ATP-binding pocket of the kinase domain. biomolther.orgmdpi.comdovepress.com These inhibitors prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. mdpi.com Irreversible inhibitors, a feature of many second and third-generation TKIs, form a covalent bond with a specific cysteine residue (Cys797) within this pocket. biomolther.orgnih.govmdpi.com This covalent interaction allows them to overcome the increased ATP affinity conferred by the T790M mutation. nih.govtargetedonc.com The anilinopyrimidine scaffold of some inhibitors fits well within the ATP-binding cleft, and hydrophobic interactions with the mutant gatekeeper residue Met790 can enhance binding affinity. oncotarget.com
Allosteric Modulation and Non-ATP Site Binding
A distinct and more recent approach to overcoming resistance involves allosteric inhibitors. These molecules bind to a site on the enzyme that is distinct from the ATP-binding pocket. amegroups.orgacs.org This binding induces a conformational change in the protein that ultimately leads to the inhibition of its catalytic activity. tandfonline.comnih.gov A key advantage of allosteric inhibitors is that they are non-competitive with ATP, making them potentially effective against mutations like T790M that increase ATP affinity. amegroups.org For example, the allosteric inhibitor EAI045 binds to a pocket created by the displacement of the C-helix in an inactive conformation of the EGFR kinase. nih.gov This mechanism allows for high selectivity for certain mutant forms of EGFR. amegroups.orgnih.gov Some studies suggest that the binding of an orthosteric inhibitor can even enhance the binding of an allosteric inhibitor, indicating a potential for synergistic combination therapies. mdpi.com
Covalent vs. Reversible Binding Characteristics to Cys797
The binding of inhibitors to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR is a critical determinant of their efficacy, especially against drug-resistant mutations like T790M. Inhibitors are broadly classified based on their binding mechanism as either reversible or covalent.
Third-generation EGFR tyrosine kinase inhibitors (TKIs) are designed to form a covalent bond with Cys797, which allows them to overcome the increased ATP affinity conferred by the T790M mutation. targetedonc.comresearchgate.net This irreversible binding is a key feature that distinguishes them from first-generation reversible inhibitors. targetedonc.com However, the emergence of the C797S mutation, which replaces cysteine with serine, prevents this covalent bond formation, rendering these inhibitors ineffective. oncotarget.com
Research has also explored covalent-reversible inhibitors. These compounds can form a covalent bond with Cys797, but this bond has the potential to reverse. acs.org Mass spectrometry-based approaches have been developed to analyze the covalent and reversible binding characteristics of these inhibitors to the EGFRL858R/T790M mutant. acs.org
Impact on EGFR Kinase Conformation and Activity
Modulation of EGFR Dimerization and Activation Loop Conformations
EGFR activation is a complex process that involves ligand binding, receptor dimerization, and autophosphorylation of the kinase domain. signosisinc.comcellsignal.com The L858R mutation promotes the formation of constitutive asymmetric dimers even without a ligand, which contributes to its oncogenic activity. bmbreports.org
However, the double mutant L858R/T790M, along with other mutants like Ex19Del and Ex20Ins, does not seem to require dimerization for its constitutive activation. bmbreports.org This suggests that these mutations lead to oncogenic activation through a dimerization-independent mechanism. bmbreports.org The L858R mutation is known to shift the equilibrium of the kinase domain towards its active conformation. nih.gov
Some inhibitors are designed to bind to an allosteric site, a location distinct from the ATP-binding pocket. This can lock the kinase in an inactive conformation, providing a strategy to overcome resistance mutations. biomolther.org
Effect on Intrinsic Kinase Activity and ATP Binding Affinity of Mutant EGFR
The T790M mutation, often referred to as the "gatekeeper" mutation, significantly impacts the kinase's affinity for ATP. researchgate.netnih.gov While the L858R mutation alone can decrease the kinase's affinity for ATP, the addition of the T790M mutation restores ATP affinity to levels near that of the wild-type (WT) EGFR. nih.govnih.gov This increased ATP affinity is a primary mechanism of resistance to first-generation, ATP-competitive TKIs, as these inhibitors must compete with higher concentrations of ATP to bind to the kinase. targetedonc.comnih.gov
The T790M mutation was initially thought to cause resistance by sterically hindering the binding of inhibitors. nih.gov However, it has been shown that T790M mutants can still bind to inhibitors like gefitinib (B1684475) with low nanomolar affinity. nih.gov The key to overcoming this resistance lies in developing inhibitors that can effectively compete with the enhanced ATP binding. oncotarget.com Irreversible inhibitors achieve this through covalent bond formation, which circumvents the competitive equilibrium with ATP. targetedonc.comnih.gov
Studies have shown that the L858R/T790M mutant, while having a slightly lower catalytic rate (kcat) than the L858R mutant, is still significantly more active than the wild-type enzyme and exhibits a higher catalytic efficiency (kcat/Km[ATP]). nih.gov
| EGFR Mutant | Km for ATP (μM) | Relative kcat | Reference |
|---|---|---|---|
| L858R | 148 | Higher than WT | nih.gov |
| L858R/T790M | 8.4 | Slightly lower than L858R, but higher than WT | nih.gov |
| WT | Not specified | Baseline | nih.gov |
Inhibition of Downstream Signaling Pathways
The binding of this compound to the mutant EGFR ultimately aims to block the downstream signaling cascades that drive tumor cell proliferation and survival.
Suppression of Phospho-EGFR (e.g., Tyr1173)
Activation of EGFR leads to the autophosphorylation of several tyrosine residues in its C-terminal tail, including Tyr1173. cellsignal.comfrontiersin.org These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream pathways. cellsignal.com
In cells expressing the L858R/T790M double mutant, there is a significantly higher basal level of autophosphorylation at sites like Tyr1068 and Tyr1173 compared to wild-type or single-mutant EGFR. frontiersin.org Effective inhibitors of this mutant, therefore, must suppress this constitutive phosphorylation. Studies have shown that potent inhibitors can indeed lead to the depletion of phospho-EGFR in cells expressing the L858R/T790M mutant. jnjmedicalconnect.com
Regulation of the PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a crucial downstream signaling cascade activated by EGFR. spandidos-publications.comfrontiersin.orgspandidos-publications.com This pathway plays a significant role in cell proliferation, survival, and resistance to therapy. spandidos-publications.comfrontiersin.org In non-small cell lung cancer (NSCLC) cells with EGFR mutations, this pathway is often constitutively active. frontiersin.org
Inhibitors targeting the L858R/T790M mutant have been shown to effectively inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR. jnjmedicalconnect.comfrontiersin.org For instance, treatment of L858R/T790M-expressing cells with effective inhibitors leads to a decrease in the levels of phospho-Akt. nih.gov
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical downstream signaling cascade of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govoncotarget.com In cancer cells with activating EGFR mutations, such as the L858R and the T790M resistance mutation, this pathway is often constitutively active, leading to uncontrolled cell proliferation and survival. nih.govjppres.com EGFR activation, following ligand binding or mutational stimulation, triggers a phosphorylation cascade that includes RAS, RAF, MEK, and finally ERK. nih.gov The phosphorylation of ERK1/2 is a key event, as activated p-ERK translocates to the nucleus to regulate transcription factors that promote cell cycle progression. nih.govspandidos-publications.com
Third-generation EGFR tyrosine kinase inhibitors (TKIs) are designed to inhibit the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways like MAPK/ERK. spandidos-publications.comspandidos-publications.com The inhibition of EGFR phosphorylation by these compounds is expected to lead to a subsequent reduction in the phosphorylation of MEK and ERK. jcancer.org
Several studies have demonstrated that targeting the EGFR T790M/L858R mutant with various inhibitors leads to the downregulation of the MAPK/ERK pathway. For instance, treatment of NSCLC cell lines harboring the EGFR L858R/T790M mutation with specific inhibitors has been shown to significantly suppress the phosphorylation of both ERK and its upstream activator AKT. jcancer.org The combination of an EGFR inhibitor with a MEK inhibitor, such as trametinib, has been shown to more effectively suppress ERK1/2 reactivation compared to treatment with an EGFR inhibitor alone. nih.gov This highlights the importance of the MAPK/ERK pathway in the context of EGFR-mutated cancers.
While the general mechanism of action for inhibitors of the EGFR T790M/L858R mutant involves the attenuation of the MAPK/ERK pathway, specific data detailing the effects of This compound on the phosphorylation status of MEK and ERK are not available in the reviewed literature. The following table illustrates the expected impact of an effective EGFR T790M/L858R inhibitor on key components of the MAPK/ERK pathway, based on the action of similar compounds.
Table 1: Expected Modulation of MAPK/ERK Pathway Components by an Effective EGFR T790M/L858R Inhibitor
| Protein | Phosphorylation Status | Expected Change upon Inhibition |
| EGFR | Phosphorylated | ↓ |
| MEK | Phosphorylated | ↓ |
| ERK1/2 | Phosphorylated | ↓ |
This table represents a hypothetical scenario based on the known mechanisms of other EGFR inhibitors. Specific quantitative data for this compound is not currently available.
Further research and publication of specific findings are required to definitively characterize the modulatory effects of This compound on the MAPK/ERK signaling cascade.
Preclinical Evaluation of Egfr T790m/l858r in 3 Efficacy
In Vitro Cellular Studies
In vitro studies are the first step in evaluating the biological activity of a potential EGFR inhibitor. These experiments utilize engineered cell lines to determine a compound's efficacy at the cellular and molecular level.
Utilisation of EGFR L858R/T790M Mutant Cell Lines (e.g., H1975, PC-9/GR, Ba/F3 systems)
To test inhibitors against the specific EGFR L858R/T790M double mutation, which confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs), researchers employ specialized cell lines. The most commonly used models include:
NCI-H1975: A human non-small cell lung cancer (NSCLC) cell line that endogenously harbors both the L858R activating mutation and the T790M resistance mutation. nih.govresearchgate.net This line is considered a gold standard for testing third-generation EGFR inhibitors.
PC-9/GR: A derivative of the PC-9 cell line (which has an EGFR exon 19 deletion) that has been made resistant to gefitinib (B1684475), often through the acquisition of the T790M mutation.
Ba/F3 Systems: A murine pro-B cell line that is dependent on the cytokine IL-3 for survival. researchgate.netaccegen.comsignosisinc.com These cells can be genetically engineered to express various forms of human EGFR, including the L858R/T790M mutant. researchgate.netaccegen.comsignosisinc.com In this model, cell proliferation becomes dependent on the activity of the mutant EGFR kinase rather than IL-3, providing a clean system to assess the specific inhibitory activity of a compound. researchgate.netaccegen.comsignosisinc.com
Enzymatic Inhibition Assays (IC50 determination)
Enzymatic assays are performed to measure the direct inhibitory effect of a compound on the kinase activity of the EGFR protein itself. Recombinant EGFR protein with the L858R/T790M mutations is used in these cell-free systems. The assay measures the ability of the compound to block the phosphorylation of a substrate by the mutant EGFR enzyme. The result is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A lower IC50 value indicates greater potency. For example, some investigational inhibitors have demonstrated IC50 values in the low nanomolar range against the L858R/T790M mutant enzyme. nih.govbioworld.com
Cellular Proliferation and Viability Assays
These assays assess the impact of an inhibitor on the growth and survival of cancer cells harboring the target mutation. Cell lines like H1975 or engineered Ba/F3 cells are treated with increasing concentrations of the compound. After a set period (typically 72-96 hours), cell viability is measured using methods like the MTS or MTT assay. nih.govnih.gov The data is used to calculate a cellular IC50 value, representing the concentration at which the compound inhibits cell growth by 50%. This provides crucial information on the compound's potency in a more biologically relevant context than an enzymatic assay.
Table 1: Representative Cellular Proliferation Data for EGFR Inhibitors in H1975 Cells This table is illustrative and not based on data for EGFR T790M/L858R-IN-3.
| Compound | H1975 (L858R/T790M) IC50 (nM) |
|---|---|
| Osimertinib (B560133) | 5 |
| Rociletinib | 23 |
| Afatinib (B358) | 57 |
| Erlotinib (B232) | >1000 |
Source: Adapted from in vitro modeling studies. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Effective cancer therapies often work by inducing programmed cell death (apoptosis) or halting the cell division cycle. To determine if an EGFR inhibitor has these effects, treated cancer cells are analyzed using techniques like flow cytometry. Staining with Annexin V and propidium (B1200493) iodide can quantify the percentage of cells undergoing apoptosis. researchgate.netnih.gov Analysis of DNA content allows researchers to determine if the compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G1 arrest), preventing them from replicating. researchgate.netnih.gov
In Vivo Animal Model Studies
Following promising in vitro results, a compound is tested in living organisms to evaluate its efficacy and behavior in a whole-system context.
Xenograft Models Bearing EGFR L858R/T790M Mutant Tumors
Xenograft models are the most common in vivo system for preclinical cancer research. researchgate.netplos.orgnih.gov In this model, human cancer cells, such as H1975, or engineered Ba/F3 cells expressing the EGFR L858R/T790M mutation, are implanted into immunocompromised mice. researchgate.netplos.orgnih.govmedchemexpress.com Once tumors are established, the mice are treated with the investigational compound. Researchers monitor tumor volume over time to assess the drug's ability to inhibit tumor growth or cause regression. aacrjournals.org These studies are critical for determining if a compound's in vitro potency translates to antitumor activity in a complex living system. aacrjournals.org
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Structural Biology and Computational Design Principles for Egfr T790m/l858r Inhibitors
Crystallographic Analysis of EGFR Kinase Domain Complexes
X-ray crystallography provides high-resolution snapshots of the EGFR kinase domain, revealing the atomic-level details of its structure and how it interacts with inhibitors. Analysis of crystal structures of the EGFR T790M/L858R double mutant has been instrumental in elucidating the mechanisms of drug resistance and guiding the design of compounds that can overcome it.
The L858R mutation, located in the activation loop (A-loop) of the kinase domain, destabilizes the inactive conformation and promotes the active, ATP-binding state, leading to constitutive kinase activity. nih.govnih.gov Structurally, this mutation helps to stabilize the A-loop in an extended conformation necessary for catalysis. nih.gov
The secondary T790M mutation introduces a bulky methionine residue in place of a smaller threonine at the "gatekeeper" position, which is at the entrance of a hydrophobic pocket deep within the ATP-binding site. nih.gov Initially, it was thought that this mutation caused resistance purely through steric hindrance, blocking the binding of inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov However, crystallographic and biochemical studies have revealed a more complex mechanism. The T790M mutation increases the receptor's affinity for ATP by more than an order of magnitude, allowing ATP to outcompete the inhibitor. nih.govcancernetwork.com Crystal structures show that the kinase can still adopt both active and inactive conformations, and the bulky methionine side chain can be accommodated to allow the binding of various inhibitors, including both reversible and irreversible ones. nih.govrcsb.org
| PDB ID | Inhibitor | Resolution (Å) | Key Structural Features |
|---|---|---|---|
| 3W2O | TAK-285 analogue | 2.35 | Reveals accommodation of the M790 residue and conformational flexibility of the activation loop. rcsb.org |
| 2JIV | Neratinib | 2.80 | Shows covalent bond with Cys797 in the T790M single mutant, providing a basis for comparison. researchgate.net |
| 7OXB | Compound 6 (covalent) | 2.56 | Demonstrates binding mode of a mutant-selective irreversible inhibitor. rcsb.org |
Crystallographic studies of inhibitors complexed with the EGFR T790M/L858R mutant have illuminated several critical molecular interactions:
Methionine 790 (Met790): The gatekeeper mutation is a central feature. While it sterically hinders first-generation inhibitors, third-generation inhibitors are designed to accommodate or exploit its presence. These inhibitors often form van der Waals interactions with the Met790 side chain. tandfonline.com The flexibility of the Met790 side chain allows it to adopt distinct conformations to accommodate different inhibitors. rcsb.org
Methionine 793 (Met793): Located in the hinge region, this residue is a crucial anchor point for nearly all ATP-competitive inhibitors. The inhibitor's core structure typically forms a critical hydrogen bond with the backbone nitrogen of Met793, which is essential for stable binding in the ATP pocket. tandfonline.comnih.gov
Cysteine 797 (Cys797): This residue is the target for second- and third-generation irreversible inhibitors. tandfonline.com These compounds contain an electrophilic group (like an acrylamide (B121943) moiety) that forms a covalent bond with the thiol group of Cys797, leading to permanent inhibition and overcoming the increased ATP affinity caused by the T790M mutation. tandfonline.comnih.gov The orientation of the Cys797 side chain is critical for this covalent modification. researchgate.net
Molecular Modeling and Dynamics Simulations
While crystallography provides static pictures, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the EGFR-inhibitor complexes, revealing the stability of interactions and conformational changes over time.
MD simulations consistently highlight the importance of specific non-covalent interactions for the stable binding of inhibitors to the T790M/L858R mutant.
Hydrogen Bonding: The hydrogen bond between the inhibitor and the backbone of Met793 in the hinge region is consistently shown to be the most critical and stable interaction, anchoring the ligand in the active site. nih.gov Other transient hydrogen bonds may form with surrounding residues, further stabilizing the complex.
MD simulations reveal that the EGFR kinase domain is a dynamic entity, and inhibitor binding can induce or stabilize specific conformations. The T790M/L858R mutations cause a notable disturbance in the structural stability of EGFR. rsc.org Simulations show that upon binding, inhibitors can further modulate the dynamics of key structural elements:
P-loop and A-loop: The flexibility of the P-loop (phosphate-binding loop) and the A-loop (activation loop) is often altered upon ligand binding. Effective inhibitors tend to stabilize these loops, locking the kinase in a specific, often inactive, conformation.
αC-Helix: The orientation of the αC-helix is a key indicator of the kinase's activation state ("αC-in" for active, "αC-out" for inactive). Some inhibitors, particularly allosteric ones, function by stabilizing the "αC-out" conformation.
Calculating the binding free energy of a ligand to its target is crucial for predicting its potency. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique to estimate these affinities from MD simulation trajectories. By analyzing the energetic contributions, MM/GBSA can help explain why certain inhibitors are more effective than others. Studies have used MM/GBSA and the similar MM/PBSA method to explore the drug-resistance mechanisms of the T790M/L858R mutant, showing how changes in van der Waals and polar interactions upon mutation lead to reduced inhibitor affinity. rsc.org This method is valuable for the virtual screening and optimization of new chemical entities designed to potently inhibit the double mutant.
| Computational Method | Key Finding | Relevant Residues |
|---|---|---|
| Molecular Dynamics (MD) | Verifies the stability of key hydrogen bonds and hydrophobic interactions over time. nih.gov | Met793, Met790, Val726 |
| MM/GBSA & MM/PBSA | Estimates binding free energy and identifies key energetic contributions (van der Waals, electrostatic) to inhibitor binding. rsc.org | Overall binding pocket |
| Principal Component Analysis (PCA) | Analyzes conformational changes and suggests that mutations disturb the structural stability of EGFR. rsc.org | Global protein structure |
Computational Drug Design Strategies for Mutant-Selective Inhibitors
The emergence of the EGFR T790M/L858R double mutant presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC), as it confers resistance to first-generation tyrosine kinase inhibitors (TKIs). nih.govnih.gov To overcome this, computational drug design has become an indispensable tool in the development of novel, potent, and selective inhibitors. These in silico methods accelerate the discovery process by identifying promising lead compounds and optimizing their interactions with the mutant kinase.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design inhibitors that can bind with high affinity and selectivity. The availability of crystal structures for the EGFR T790M/L858R mutant has been pivotal in this regard. rcsb.org
A primary SBDD technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method was instrumental in the design of novel 2,4-diarylamino pyrimidine (B1678525) derivatives. Docking studies revealed that a lead compound, D10, successfully occupied the active site of the EGFR triple mutant (including T790M/L858R) and formed crucial hydrogen bonds with key residues like Lys728 and Ser797. nih.gov Similarly, in the development of aminopyrazine-based inhibitors, a crystal structure of a lead compound bound to a surrogate for EGFR T790M confirmed the design hypothesis, guiding further optimization. nih.gov
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the protein-ligand complex, confirming the stability of interactions over time. nih.govrsc.org For instance, MD simulations were used to verify the stability of hydrogen bonding between newly designed inhibitors and essential residues like MET790 and MET793, which is critical for potent inhibition of the resistant mutant. nih.gov These simulations can reveal conformational changes induced by the mutations and how they affect inhibitor binding, explaining the structural basis for drug resistance. rsc.org
Table 1: Examples of SBDD in EGFR T790M/L858R Inhibitor Design
| Compound Series | Computational Method | Key Findings |
|---|---|---|
| Aminopyrazine Derivatives | Molecular Docking & X-ray Crystallography | Confirmed binding mode in the ATP site of a JAK3 surrogate for EGFR T790M, guiding the design of compound 5. nih.gov |
| 2,4-diarylamino pyrimidines | Molecular Docking & MD Simulations | Compound D10 showed stable binding in the active site, forming key hydrogen bonds with Lys728 and Ser797. nih.gov |
Ligand-Based Drug Design Methodologies
When the 3D structure of a target is unavailable, ligand-based drug design (LBDD) methods become crucial. These approaches rely on the knowledge of molecules that are known to interact with the target. Pharmacophore modeling is a key LBDD technique that identifies the essential 3D arrangement of chemical features necessary for biological activity.
A hybrid strategy combining pharmacophore modeling with structure-based screening has been effectively used to identify novel scaffolds for irreversible EGFR T790M inhibitors. nih.gov By extracting common chemical reactive features and pharmacophore features from 138 known irreversible inhibitors, researchers established constraints for in silico screening. nih.gov This approach successfully identified candidate compounds with novel scaffolds, distinct from the common quinazoline (B50416) analogs. nih.gov Another study used a combination of three pharmacophore models with molecular docking in a multi-stage virtual screening process to identify potential EGFR inhibitors from a database of National Cancer Institute (NCI) chemicals. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for EGFR T790M/L858R Inhibition
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds.
For EGFR T790M/L858R inhibitors, fragment-based QSAR (GQSAR) models have been generated for series like pyridinylimidazole derivatives. nih.gov One such model, developed using partial least squares regression, provided specific insights for improving inhibitory activity, such as decreasing lipophilic character and the number of rotatable bonds. nih.gov The model highlighted that an acrylamide group was essential for covalent bond formation with Cys797, while an aromatic residue was needed to occupy a hydrophobic region near the Met790 gatekeeper residue. nih.gov
In another study, a 3D-QSAR model was developed for a library of 9-heterocyclyl substituted 9H-purines derivatives targeting the EGFR L858R/T790M/C797S mutant. nih.gov The resulting Comparative Molecular Similarity Indices Analysis (COMSIA) model demonstrated stable and reliable predictive ability, which was then used to design ten new compounds with potentially high activity. nih.gov
Table 2: QSAR Model Parameters for EGFR Inhibitors
| Study Focus | Model Type | Statistical Parameters | Key Insights for Design |
|---|---|---|---|
| Pyridinylimidazole Derivatives nih.gov | GQSAR | Not specified | Decrease lipophilicity; presence of acrylamide for covalent bonding is crucial. |
Virtual Screening for Novel Inhibitor Scaffolds
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than experimental high-throughput screening.
Both structure-based and ligand-based approaches are employed in virtual screening campaigns. For instance, a structure-based virtual screening of commercial databases (ChemDiv and Enamine) was conducted to discover novel allosteric inhibitors that bind to a pocket other than the ATP-binding site. nih.gov This effort, followed by visual evaluation and molecular dynamics simulations, led to the selection of 23 structurally diverse compounds for further biological testing. nih.gov
In another example, virtual screening of analogues of existing drugs like Osimertinib (B560133) and Dacomitinib was performed to identify molecules with a high binding affinity for the mutated EGFR receptor. unicartagena.edu.co This study identified several analogues with significantly better-predicted affinity for the T790M mutant compared to the parent drug, Osimertinib. unicartagena.edu.co A "hybrid strategy" has also been reported, which starts with identifying common chemical and pharmacophore features from known inhibitors to create a focused library for a subsequent structure-based virtual screening. nih.gov This led to the discovery of 28 candidate compounds with novel scaffolds. nih.gov
Mechanisms of Acquired Resistance to Egfr T790m/l858r Targeting Inhibitors
Emergence of Tertiary EGFR Mutations
On-target resistance is frequently characterized by the acquisition of additional mutations in the EGFR kinase domain. These tertiary mutations can interfere with the binding of third-generation inhibitors or alter the kinase's conformation, rendering the drugs ineffective.
The C797S Mutation
The most well-documented tertiary mutation is the C797S substitution, which occurs in exon 20 of the EGFR gene. nih.govsemanticscholar.orgspringermedizin.de This specific mutation is a primary mechanism of acquired resistance to irreversible third-generation EGFR TKIs like osimertinib (B560133). spandidos-publications.comnih.gov These inhibitors function by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. nih.govnih.gov The substitution of this cysteine with a serine (C797S) prevents this covalent bond from forming, thereby blocking the inhibitor's action and leading to resistance. austinpublishinggroup.com
The clinical implications of the C797S mutation depend on its allelic context relative to the T790M mutation.
Cis-configuration: When C797S and T790M mutations occur on the same allele (in cis), cancer cells become resistant to both first- and third-generation EGFR TKIs. spandidos-publications.com
Trans-configuration: If the mutations are on different alleles (in trans), the cells may retain sensitivity to a combination of first- and third-generation TKIs. spandidos-publications.com
Studies analyzing plasma samples from patients who have progressed on osimertinib have identified the C797S mutation in a significant percentage of cases, highlighting its clinical relevance as a resistance mechanism. spandidos-publications.com
Table 1: EGFR C797S Mutation as a Mechanism of Resistance
| Feature | Description | Key Findings |
| Mutation | Cysteine-to-Serine substitution at amino acid position 797 (C797S) in EGFR exon 20. | Prevents covalent binding of irreversible third-generation EGFR TKIs. nih.govaustinpublishinggroup.com |
| Mechanism | Blocks the site of action for inhibitors like osimertinib, which target the C797 residue. | Accounts for a significant portion of acquired resistance cases to third-generation TKIs. austinpublishinggroup.com |
| Allelic Context | Can occur in cis (same allele) or in trans (different alleles) with the T790M mutation. | The configuration impacts subsequent treatment strategies. spandidos-publications.com |
| Clinical Impact | Confers resistance to all third-generation EGFR TKIs that rely on covalent binding to C797. nih.gov | A major challenge in the ongoing treatment of EGFR-mutated NSCLC. springermedizin.de |
Other Novel EGFR Kinase Domain Mutations
Beyond C797S, other, less frequent tertiary mutations within the EGFR kinase domain have been identified in patients with acquired resistance to third-generation TKIs. These mutations, including L718Q, L792H, G796S/D, and G719S, also contribute to inhibitor resistance, likely by altering the structure of the ATP-binding pocket and weakening the inhibitor's binding affinity. The emergence of these diverse mutations underscores the genetic heterogeneity and adaptability of tumors under the selective pressure of targeted therapy.
Activation of Alternative Signaling Pathways (Bypassing Mechanisms)
Off-target resistance occurs when cancer cells activate signaling pathways that are parallel to or downstream of EGFR, thereby circumventing the blockade imposed by EGFR inhibitors. This allows the cells to maintain critical functions like proliferation and survival.
MET Amplification and Activation
Amplification of the MET proto-oncogene is one of the most common bypass mechanisms for resistance to EGFR TKIs. aacrjournals.orgaacrjournals.org MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways, including the PI3K/Akt and MAPK pathways, independently of EGFR. ersnet.org
MET amplification has been observed in 15% to 30% of patients who develop resistance to osimertinib. mdpi.comascopubs.org Interestingly, studies have shown that MET amplification and the EGFR T790M mutation can be mutually exclusive in some cases of acquired resistance to first-generation TKIs, suggesting that tumors may evolve along distinct resistance pathways. aacrjournals.orgnih.gov However, co-occurrence has also been reported, indicating the complexity of resistance mechanisms. nih.govoncotarget.com Preclinical and early clinical data suggest that combining EGFR and MET inhibitors can be an effective strategy to overcome this form of resistance. ascopubs.orgajmc.com
Table 2: Key Bypass Signaling Pathways in Acquired Resistance
| Pathway | Mechanism of Activation | Frequency in Resistance | Therapeutic Strategy |
| MET | Gene amplification leading to MET receptor overexpression and activation. aacrjournals.orgaacrjournals.org | 15-30% of cases resistant to third-generation TKIs. mdpi.comascopubs.org | Combination of EGFR and MET inhibitors. ajmc.com |
| HER2 | Gene amplification leading to HER2 receptor overexpression. amegroups.orgnih.gov | Observed in a subset of patients, often mutually exclusive with T790M. nih.govelsevierpure.com | Dual targeting of EGFR and HER2. |
| PI3K/Akt/mTOR | Genetic alterations such as PIK3CA mutations or loss of the tumor suppressor PTEN. nih.govnih.gov | Alterations detected in ~15% of EGFR-TKI resistant patients. nih.gov | Combination of EGFR inhibitors with PI3K/mTOR pathway inhibitors. |
Activation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial downstream signaling cascade that regulates cell growth, survival, and proliferation. nih.govmdpi.com Aberrant activation of this pathway can confer resistance to EGFR inhibitors by providing an alternative pro-survival signal. This activation can occur through various genetic events, including mutations in PIK3CA (which encodes a catalytic subunit of PI3K) or the loss of function of the PTEN tumor suppressor gene. nih.govfrontiersin.org Loss of PTEN leads to uncontrolled PI3K signaling. mdpi.comfrontiersin.org Studies have identified alterations in the PI3K/Akt/mTOR pathway in approximately 15% of patients with acquired resistance to EGFR TKIs, sometimes co-occurring with the T790M mutation. nih.govamegroups.org
On-Target Resistance Mechanisms: EGFR Gene Amplification and Copy Number Gain
Amplification of the EGFR gene is a significant on-target mechanism of acquired resistance to both first- and third-generation EGFR inhibitors. nih.govnih.gov This process involves an increase in the number of copies of the EGFR gene, leading to overexpression of the EGFR protein and overwhelming the inhibitory effect of the TKI. nih.gov
In the context of resistance to third-generation inhibitors that target the T790M mutation, studies have demonstrated that focal amplification of the EGFR allele containing the T790M mutation can occur. nih.gov In preclinical models, cell lines resistant to irreversible EGFR inhibitors developed a notable increase in the EGFR T790M allele. nih.gov These resistant cells remained dependent on EGFR signaling for their growth, as demonstrated by the fact that downregulating EGFR compromised their viability. nih.gov This suggests that resistance is driven, at least in part, by the selection and expansion of pre-existing clones with EGFR T790M amplification. nih.gov
Furthermore, amplification of the wild-type EGFR allele has also been identified as a resistance mechanism. aacrjournals.org Increased EGFR gene copy number is generally associated with tumor progression and poorer disease-free survival in patients treated with EGFR inhibitors. nih.gov Research indicates that the rate of EGFR amplification is higher in patients with acquired drug resistance compared to those who are drug-sensitive (40% vs. 0% in one study). nih.gov
| Study Focus | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| Resistance to Irreversible EGFR Inhibitor | H3255GR (L858R/T790M) | Resistant cells developed amplification of the EGFR T790M allele. | nih.gov |
| Resistance to Irreversible EGFR Inhibitor | HCC827delE746_A750/T790M | Resistant clones showed a substantial increase in the EGFR T790M allele compared to untreated cells. | nih.gov |
| Resistance to Third-Generation TKIs | PC9 (EGFR E746-A750del) | Exome sequencing revealed amplification of the EGFR gene locus on chromosome 7 in resistant clones. | aacrjournals.org |
| Clinical Samples from NSCLC-LM Patients | Patient CSF Samples | EGFR amplification rate was higher in patients treated with a third-generation TKI (42%) than first- or second-generation TKIs (33%). | nih.gov |
Molecular Heterogeneity and Polyclonal Nature of Resistance
The development of resistance to EGFR TKIs is often not a monolithic event but rather a reflection of the underlying molecular heterogeneity within the tumor. nih.govsemanticscholar.org Tumors are frequently composed of multiple subclones with distinct genetic profiles, and therapeutic pressure can lead to the selection and outgrowth of pre-existing or newly emerged resistant clones. nih.gov This results in a polyclonal nature of resistance, where different mechanisms can coexist within the same patient, or even within the same tumor. nih.govnih.gov
For instance, even in tumors classified as "T790M-positive," there can be significant intratumor heterogeneity. nih.gov Some cancer cells may harbor the T790M mutation, while others within the same tumor may develop resistance through alternative pathways, such as MET amplification or EMT. aacrjournals.org This heterogeneity can explain the variable depth and duration of response to third-generation EGFR inhibitors among patients with T790M-positive tumors. nih.gov
The specific EGFR-TKI used can also influence the evolution of tumor heterogeneity. nih.gov Research comparing resistance development to first- and second-generation TKIs showed that cells resistant to first-generation inhibitors exhibited enhanced intratumor heterogeneity and activation of alternative resistance mechanisms compared to those resistant to second-generation drugs. nih.gov This suggests that the progression of tumor heterogeneity, through both genetic and non-genetic mechanisms, can impact the sensitivity to subsequent treatments. nih.gov The complex and diverse landscape of resistance mechanisms underscores the challenge in managing patients after progression on targeted therapies. nih.gov
| Resistance Mechanism | Description | Co-occurrence Potential |
|---|---|---|
| EGFR T790M Mutation | Gatekeeper mutation altering the drug's binding pocket. nih.gov | Can co-exist with other mechanisms like EMT or bypass pathway activation. mednexus.orgaacrjournals.org |
| EGFR C797S Mutation | A tertiary mutation that prevents covalent binding of third-generation inhibitors. aacrjournals.orgnih.gov | Can emerge in T790M-positive cells, leading to resistance to drugs like osimertinib. nih.gov |
| Bypass Pathway Activation (e.g., MET, HER2) | Activation of alternative signaling pathways that bypass the need for EGFR signaling. aacrjournals.orgaacrjournals.org | Often mutually exclusive with EGFR T790M. aacrjournals.org |
| Epithelial-Mesenchymal Transition (EMT) | Phenotypic switch leading to reduced drug sensitivity. iiarjournals.org | Can occur independently of or in conjunction with T790M. mednexus.orgiiarjournals.org |
Strategies for Overcoming Resistance to Egfr T790m/l858r Targeting Inhibitors
Development of Next-Generation (e.g., Fourth-Generation) EGFR Inhibitors
The emergence of resistance mechanisms to third-generation EGFR inhibitors, most notably the C797S mutation, has spurred the development of a new class of drugs known as fourth-generation EGFR inhibitors. nih.govtandfonline.com These agents are designed to be effective against EGFR triple mutations (e.g., L858R/T790M/C797S). tandfonline.com
Novel Allosteric Inhibitors Targeting C797S
A promising strategy to overcome C797S-mediated resistance is the development of allosteric inhibitors. nih.govnih.gov Unlike traditional TKIs that bind to the ATP-binding site of the EGFR kinase domain, allosteric inhibitors bind to a different, less-conserved site. nih.govrsc.org This alternative binding mode allows them to be effective even when the C797 residue, which is crucial for the covalent binding of third-generation inhibitors, is mutated. nih.gov
EAI045 is a notable example of a fourth-generation allosteric inhibitor. nih.govresearchgate.net It has been shown to be effective against EGFR mutants harboring the T790M and C797S mutations. researchgate.net Research has indicated that the efficacy of EAI045 is significantly enhanced when used in combination with cetuximab, an antibody that prevents EGFR dimerization. nih.govresearchgate.net This combination has demonstrated effectiveness in preclinical models of lung cancer driven by both L858R/T790M and L858R/T790M/C797S EGFR mutations. nih.gov Another fourth-generation inhibitor, BLU-945, is designed to target EGFR T790M/C797S and other T790M-related resistance mutations. researchgate.net
Table 1: Examples of Fourth-Generation Allosteric EGFR Inhibitors
| Inhibitor | Target Mutations | Mechanism of Action | Key Findings |
|---|---|---|---|
| EAI045 | L858R/T790M, L858R/T790M/C797S | Allosteric inhibitor, binds to a site distinct from the ATP-binding pocket. nih.gov | Effective in combination with cetuximab in preclinical models. researchgate.net |
| BLU-945 | T790M and T790M/C797S resistance mutants | Reversible, wild-type-sparing inhibitor. researchgate.net | Has entered Phase 1/2 clinical trials for treatment-resistant EGFR-driven NSCLC. researchgate.net |
| BBT-176 | C797S and other classical EGFR mutations | C797S-selective inhibitor. researchgate.net | Has shown promising results in a Phase I trial. researchgate.net |
Exploration of New Chemical Scaffolds (e.g., Quinoxalinones, Pyrrolo[3,2-d]pyrimidines)
The search for novel EGFR inhibitors has led to the exploration of new chemical scaffolds that can serve as a basis for the development of drugs capable of overcoming resistance mutations.
Quinoxalinones have emerged as a promising scaffold for the development of novel EGFR inhibitors. researchgate.netmdpi.comnih.gov A study integrating in silico and in vitro approaches identified several quinoxalinone-containing compounds as potent inhibitors of the EGFR (L858R/T790M/C797S) triple mutant. mdpi.comnih.gov Four compounds, in particular, (CPD4 , CPD15 , CPD16 , and CPD21 ) exhibited low nanomolar IC50 values in enzymatic assays, comparable to the established EGFR inhibitor osimertinib (B560133). mdpi.comnih.gov
Pyrrolo[3,2-d]pyrimidines represent another chemical scaffold that has been investigated for the development of EGFR inhibitors. acs.orgacs.org This scaffold is designed to fit into the ATP-binding site of both HER2 and EGFR. acs.org Structural studies have provided insights into how these compounds can be optimized to effectively inhibit both wild-type and mutant forms of EGFR, including the T790M/L858R double mutant. acs.org A series of new fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines were designed and synthesized, with some compounds showing potent anticancer activities. tandfonline.comtandfonline.com
Table 3: Inhibitory Activity of Novel Chemical Scaffolds against EGFR Mutants
| Scaffold | Compound | Target | IC50 (Enzymatic Assay) |
|---|---|---|---|
| Quinoxalinone | CPD4 | EGFRL858R/T790M/C797S | 3.04 ± 1.24 nM mdpi.comnih.gov |
| Quinoxalinone | CPD15 | EGFRL858R/T790M/C797S | 6.50 ± 3.02 nM mdpi.comnih.gov |
| Quinoxalinone | CPD16 | EGFRL858R/T790M/C797S | 10.50 ± 1.10 nM mdpi.comnih.gov |
| Quinoxalinone | CPD21 | EGFRL858R/T790M/C797S | 3.81 ± 1.80 nM mdpi.comnih.gov |
Combination Therapy Approaches
In addition to developing new single-agent inhibitors, researchers are exploring combination therapies to overcome resistance to EGFR TKIs. This approach involves co-targeting EGFR with other key signaling pathways that can contribute to tumor cell survival and proliferation.
Co-targeting EGFR with MET Inhibitors
Amplification of the MET gene is a known mechanism of resistance to EGFR inhibitors. amegroups.org This has led to the investigation of combination therapies that co-target both EGFR and MET. The combination of an EGFR TKI with a MET TKI has shown promising results in patients with advanced EGFR-mutant non-small cell lung cancer (NSCLC) that has developed MET amplification. amegroups.orgconference-correspondent.comnih.gov
The phase Ib TATTON trial, for example, evaluated the combination of savolitinib (B612288) (a MET inhibitor) and osimertinib in patients with MET-amplified, EGFR-mutant NSCLC who had progressed on a prior EGFR TKI. amegroups.org Another study, MARIPOSA, demonstrated that the combination of amivantamab (a bispecific antibody targeting EGFR and MET) and lazertinib (B608487) (a third-generation EGFR TKI) significantly reduced the risk of disease progression and death compared to osimertinib alone in the first-line treatment of EGFR-mutated advanced NSCLC. ajmc.com
Table 4: Efficacy of EGFR and MET Inhibitor Combination Therapy
| Study | Treatment Combination | Patient Population | Key Outcomes |
|---|---|---|---|
| TATTON (Phase Ib) | Savolitinib + Osimertinib | MET-amplified, EGFR-mutant NSCLC with progression on EGFRi. amegroups.org | Showed promising anti-tumor effect. amegroups.org |
| MARIPOSA | Amivantamab + Lazertinib | First-line treatment of EGFR-mutated advanced NSCLC. ajmc.com | Significantly reduced the risk of disease progression and death compared to osimertinib alone. ajmc.com |
Co-targeting EGFR with mTOR Inhibitors
The mTOR signaling pathway is another critical pathway involved in cell growth, proliferation, and survival. Preclinical studies have suggested that co-targeting EGFR and mTOR could be an effective strategy to overcome resistance to EGFR inhibitors in various cancers. tandfonline.comutmb.edumdpi.com The combination of an EGFR inhibitor, such as erlotinib (B232) or gefitinib (B1684475), with an mTOR inhibitor, like rapamycin (B549165) or everolimus, has been shown to have synergistic anti-tumor effects in preclinical models. utmb.eduaacrjournals.orgaacrjournals.org This combination can lead to a more potent inhibition of cancer cell growth compared to either agent alone. aacrjournals.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Afatinib (B358) |
| Almonertinib |
| Amivantamab |
| Avitinib |
| BBT-176 |
| BDTX-1535 |
| BI-4020 |
| BLU-701 |
| BLU-945 |
| Brigatinib |
| Capmatinib |
| Cetuximab |
| CPD4 |
| CPD15 |
| CPD16 |
| CPD21 |
| EAI045 |
| Erlotinib |
| Everolimus |
| Gefitinib |
| JIN-A02 |
| Lazertinib |
| Osimertinib |
| Rapamycin |
| Rociletinib |
| Savolitinib |
| Tepotinib |
| Vandetanib |
Rational Combinations with Other Signaling Pathway Modulators
One of the primary mechanisms of acquired resistance to EGFR TKIs is the activation of alternative or "bypass" signaling pathways. nih.govfrontiersin.org These pathways can take over the function of EGFR, promoting cell survival and proliferation despite effective inhibition of the primary oncogenic driver. This necessitates a therapeutic approach that targets both EGFR and the activated bypass pathway simultaneously.
Key bypass pathways implicated in resistance to EGFR T790M/L858R inhibitors include:
MET Amplification: The MET receptor tyrosine kinase, when amplified, can activate downstream signaling cascades like PI3K-Akt and MAPK, independent of EGFR. nih.gov This is one of the most frequent causes of bypass pathway-mediated resistance. nih.gov Clinical and preclinical studies have explored the combination of EGFR inhibitors with MET inhibitors to counteract this mechanism. For instance, combining osimertinib with a MET inhibitor like crizotinib (B193316) has been investigated as a strategy to address acquired MET amplification. nih.gov
HER2 Amplification: Amplification of the HER2 (ERBB2) gene, another member of the ErbB receptor family, can also confer resistance. frontiersin.org Combination therapy with EGFR inhibitors and HER2-targeted agents, such as the antibody-drug conjugate trastuzumab-emtansine, has been shown to overcome resistance in preclinical models with HER2 amplification. nih.gov
Downstream Pathway Activation: Mutations in components of downstream signaling pathways, such as PIK3CA, can diminish the effects of EGFR inhibition by constitutively activating pro-survival signals. aacrjournals.org
The rationale for these combinations is to create a multi-pronged attack that prevents the cancer cells from escaping through alternative routes. By co-targeting the primary driver mutation and the emerging resistance pathway, these combinations aim to achieve more durable responses.
| Resistance Mechanism | Bypass Pathway | Combination Strategy Example | Rationale |
|---|---|---|---|
| MET Amplification | MET → PI3K/Akt, MAPK | EGFR Inhibitor (e.g., Osimertinib) + MET Inhibitor (e.g., Crizotinib) | Dual inhibition blocks both the primary EGFR driver and the MET-driven escape pathway. nih.gov |
| HER2 Amplification | HER2 → PI3K/Akt, MAPK | EGFR Inhibitor (e.g., Osimertinib) + HER2-targeted therapy (e.g., Trastuzumab) | Simultaneously targets two key ErbB family receptors driving tumor growth. frontiersin.orgnih.gov |
| PIK3CA Mutation | PI3K/Akt | EGFR Inhibitor + PI3K Inhibitor | Blocks the downstream PI3K pathway that becomes independent of EGFR signaling. aacrjournals.org |
| BRAF V600E Mutation | MAPK | EGFR Inhibitor + BRAF Inhibitor | Inhibits the MAPK pathway activated by the BRAF mutation as a bypass mechanism. frontiersin.org |
Targeted Protein Degradation Strategies (e.g., PROTACs) for EGFR Mutants
A novel and promising approach to overcome resistance is targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs). tandfonline.comresearchgate.net Unlike traditional inhibitors that merely block the function of a protein, PROTACs are designed to eliminate the target protein from the cell entirely. nih.gov
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (e.g., mutant EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This structure brings the target protein into close proximity with the E3 ligase, leading to the protein being "tagged" with ubiquitin. The cell's natural disposal system, the proteasome, then recognizes and degrades the ubiquitinated protein. nih.govnih.gov
The key advantages of this strategy include:
Overcoming Resistance Mutations: By degrading the entire EGFR protein, PROTACs can be effective even against mutants that alter the inhibitor binding site or increase ATP affinity. nih.govresearchgate.net
High Potency: Because they act catalytically, a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to greater potency at lower concentrations. nih.gov
Selectivity: PROTACs can be designed to be highly selective for mutant forms of EGFR over the wild-type protein, potentially reducing off-target effects. nih.govlookchem.com
Numerous preclinical studies have demonstrated the potential of EGFR-targeting PROTACs. For example, researchers have developed potent PROTACs that selectively and effectively induce the degradation of the EGFR L858R/T790M double mutant. nih.govacs.org Compound 14o was shown to degrade EGFR L858R/T790M with high potency (DC₅₀ value of 5.9 nM) without significantly affecting the wild-type protein. nih.gov Similarly, the covalent PROTAC CP17 was identified as a highly potent degrader against both EGFR L858R/T790M and EGFR del19 mutants. acs.org Recent developments have also focused on degraders that can overcome tertiary mutations, such as C797S, which confers resistance to third-generation TKIs. nih.gov
| PROTAC Example | EGFR Ligand Base | E3 Ligase Recruited | Targeted EGFR Mutant(s) | Key Research Finding |
|---|---|---|---|---|
| Compound 14o | Not Specified | VHL | EGFR L858R/T790M | Effectively and selectively degraded the mutant EGFR with a DC₅₀ of 5.9 nM, with no obvious effect on wild-type EGFR. nih.gov |
| CP17 | Novel purine-containing ligand | Not Specified | EGFR L858R/T790M, EGFR del19 | Discovered as a highly potent covalent degrader with excellent cellular activity and high selectivity. acs.org |
| SIAIS125 / SIAIS126 | Canertinib | Cereblon (CRBN) | EGFR L858R/T790M | First CRBN-based PROTACs reported to effectively degrade T790M-containing EGFR proteins. researchgate.netlookchem.com |
| Gefitinib-based PROTACs | Gefitinib | Not Specified | EGFR del19 | Demonstrated enhanced degradation of mutant EGFR in cancer cell lines, especially under serum starvation conditions. nih.gov |
Addressing Tumor Heterogeneity for Comprehensive Resistance Management
Tumor heterogeneity, both between different tumors (intertumor) and within a single tumor (intratumor), is a fundamental driver of therapeutic resistance. nih.govamegroups.org A single tumor is not a uniform mass of cells but rather a complex ecosystem of distinct cancer cell clones with different genetic and phenotypic characteristics. nih.gov
In the context of EGFR-mutated NSCLC, this heterogeneity means that at the time of diagnosis, a tumor may already contain a small subclone of cells with a pre-existing T790M mutation or other resistance mechanisms. nih.gov When treated with a first- or second-generation TKI, the sensitive clones are eliminated, allowing the resistant T790M-positive clones to proliferate and become dominant. nih.gov
Similarly, when a T790M-positive tumor is treated with a third-generation inhibitor, the therapy exerts selective pressure that can lead to the emergence of new resistance mechanisms. aacrjournals.org Research has shown that upon progression on a third-generation TKI, some tumors lose the T790M mutation and develop resistance through alternative mechanisms, such as MET amplification. nih.govnih.gov This indicates that the original tumor was a mosaic of T790M-positive and T790M-wild-type clones, and the therapy simply selected for the survival of the T790M-wild-type but otherwise resistant cells. aacrjournals.org
Managing this heterogeneity is critical for overcoming resistance and requires a multifaceted approach:
Combination Therapy: As discussed previously, combining therapies that target different clones within the tumor (e.g., an EGFR inhibitor and a MET inhibitor) can help prevent the outgrowth of resistant subclones. nih.gov
Longitudinal Monitoring: Techniques like liquid biopsies to analyze circulating tumor DNA (ctDNA) allow for real-time monitoring of the tumor's clonal evolution. aacrjournals.org Detecting the emergence of new resistance mutations can guide the timely adaptation of treatment strategies.
Adaptive or Sequential Therapy: Treatment strategies may need to evolve based on the changing molecular landscape of the tumor. The progression of tumor heterogeneity can influence sensitivity to different generations of EGFR-TKIs. nih.gov
Ultimately, a comprehensive approach to resistance management must move beyond targeting a single mutation and account for the dynamic and heterogeneous nature of the tumor. nih.govaacrjournals.org
Future Directions in Egfr L858r/t790m Inhibition Research
Integration of Advanced Computational Methodologies and Artificial Intelligence in Drug Discovery
The development of inhibitors for the EGFR L858R/T790M double mutant has been significantly propelled by the integration of advanced computational methodologies and artificial intelligence (AI). These approaches have proven invaluable in understanding the structural and dynamic changes induced by these mutations and in the rational design of novel, potent, and selective inhibitors.
Molecular dynamics (MD) simulations have been instrumental in elucidating the conformational changes in the EGFR kinase domain that result from the T790M/L858R mutations. rsc.org These simulations have revealed that the double mutation can cause significant disturbances in the structural stability of the receptor. rsc.org By employing techniques such as molecular mechanics-Poisson Boltzmann surface area (MM-PBSA) and residue-based free energy decomposition, researchers have been able to investigate the mechanisms of drug resistance. For instance, studies have shown that a decrease in van der Waals interactions between the inhibitor and the mutated EGFR is a primary driver of resistance to certain drugs. rsc.org
Structure-based drug design, heavily reliant on computational modeling, has been a cornerstone in the discovery of new EGFR inhibitors. High-throughput docking screenings of large compound libraries have led to the identification of novel scaffolds. tandfonline.com For example, a type III allosteric inhibitor was identified through such a screening, targeting a pocket distinct from the ATP-binding site. tandfonline.com This approach offers a promising avenue for overcoming resistance mechanisms that affect the primary binding site.
Furthermore, AI and machine learning algorithms are increasingly being used to predict the binding affinities of compounds, identify potential off-target effects, and optimize the pharmacokinetic properties of drug candidates. These computational tools accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of development.
Development of Dual/Multi-Targeted Inhibitors and Proteolysis-Targeting Chimeras (PROTACs)
To address the complexity of resistance mechanisms, the development of dual or multi-targeted inhibitors and Proteolysis-Targeting Chimeras (PROTACs) represents a promising therapeutic strategy.
Dual-targeted inhibitors are designed to simultaneously block EGFR and another key signaling molecule involved in a resistance pathway. For example, dual inhibitors targeting both EGFR and MET are in development to counteract MET amplification-mediated resistance. Recently, a dual inhibitor of EGFR L858R/T790M and ACK1 (Activated CDC42 Kinase 1) was identified, showing potent activity against osimertinib-resistant cells. acs.org
PROTACs are a novel class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins. An EGFR-targeting PROTAC would consist of a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach leads to the ubiquitination and subsequent proteasomal degradation of the EGFR protein, rather than just inhibiting its kinase activity. This offers the potential for a more durable response and a way to overcome resistance mutations by eliminating the entire receptor.
The design and synthesis of these complex molecules are challenging, requiring a deep understanding of the structural biology of the targets and the ubiquitin-proteasome system. However, the potential to overcome resistance and achieve more profound and lasting clinical responses makes this a vibrant area of research.
Strategies for Overcoming Intratumoral Heterogeneity and Subclonal Evolution
Intratumoral heterogeneity, the presence of distinct subpopulations of cancer cells within a single tumor, and subclonal evolution, the process by which these subpopulations change over time, are major obstacles to effective cancer therapy. In the context of EGFR-mutated non-small cell lung cancer (NSCLC), a tumor may harbor cells with different EGFR mutations or co-occurring alterations in other cancer-related genes.
This heterogeneity means that a therapy targeting a specific mutation, such as EGFR L858R/T790M, may eliminate the dominant clone but leave behind resistant subclones that can then proliferate and lead to disease progression. For instance, a small population of cells with a pre-existing MET amplification may be selected for during treatment with an EGFR TKI.
Strategies to overcome this challenge include:
Combination Therapies: Combining an EGFR TKI with an inhibitor of a known bypass pathway, such as a MET inhibitor, can target multiple subclones simultaneously.
Adaptive Therapies: This approach involves intermittent or sequential treatment schedules to manage the evolution of resistance. By providing drug-free intervals, it is hypothesized that sensitive clones may outcompete resistant ones, allowing for the re-introduction of the targeted therapy.
Liquid Biopsies: The use of circulating tumor DNA (ctDNA) analysis allows for real-time monitoring of the tumor's genomic landscape. This can help in the early detection of emerging resistance mutations and guide the selection of subsequent therapies.
Development of Broad-Spectrum Inhibitors: The creation of inhibitors that can effectively target multiple EGFR mutations, including the initial sensitizing mutations, the T790M resistance mutation, and subsequent resistance mutations like C797S, could provide a more comprehensive and durable response.
Ultimately, a personalized medicine approach, where treatment decisions are guided by the specific molecular profile of an individual's tumor and its evolution over time, will be key to overcoming the challenges posed by intratumoral heterogeneity.
Q & A
Q. What is the molecular mechanism of EGFR T790M/L858R-IN-3 in selectively targeting mutant EGFR variants?
this compound is a mutant-selective allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, preferentially inhibiting oncogenic EGFR mutations like L858R, T790M, and C797S. It reduces phosphorylation of EGFR and downstream signaling proteins (Akt, ERK1/2) by stabilizing an inactive kinase conformation, which is more prevalent in mutant EGFR isoforms. Biochemical assays show IC50 values of 0.063 nM (L858R/T790M) and 0.083 nM (L858R/T790M/C797S), highlighting its potency against resistance mutations .
Q. How do researchers validate EGFR L858R/T790M mutations in cell line models?
Stable cell lines (e.g., Ba/F3 cells transfected with EGFR L858R/T790M) are generated via electroporation and monoclonal selection. Validation includes:
- IL-3 independence assays to confirm oncogene-driven proliferation.
- Western blotting to confirm EGFR expression and phosphorylation status upon EGF stimulation.
- Growth inhibition assays using EGFR inhibitors to verify mutation-specific sensitivity .
Q. What methodologies are used to detect EGFR L858R/T790M mutations in clinical samples?
- EV-CLIP : Extracellular vesicle (EV)-based CRISPR-powered liquid biopsy detects mutations in unprocessed blood with AUC >0.97 for L858R/T790M. This method quantifies mutant mRNA via droplet-based signal amplification .
- Digital PCR : Crystal Digital PCR™ achieves a limit of detection (LoD95) of 0.38% for L858R and 0.46% for T790M in cfDNA, using 6-color multiplexing to distinguish co-occurring mutations .
Advanced Research Questions
Q. How do researchers design experiments to evaluate resistance mechanisms to this compound?
- ENU mutagenesis screens : Introduce random mutations in EGFR-mutant Ba/F3 cells and select clones resistant to this compound. Common resistance mutations (e.g., L718Q, L844V, C797S) are identified via sequencing and validated using kinase inhibition assays .
- Combination therapy testing : Co-administer with quinazoline-based inhibitors (e.g., gefitinib) or cetuximab to assess synergistic effects in C797S-containing mutants .
Q. What in vivo models are used to assess the compound’s efficacy and pharmacokinetics?
- Xenograft models : Mice implanted with HCC827 (EGFR L858R/T790M) or H1975 (L858R/T790M/C797S) tumors are treated orally with this compound. Tumor regression is monitored via caliper measurements, and pharmacodynamic effects are assessed via immunohistochemistry (p-EGFR, p-Akt) .
- Pharmacokinetic profiling : Plasma and tissue samples are analyzed via LC-MS/MS to determine bioavailability, half-life, and blood-brain barrier penetration .
Q. How do researchers address conflicting data on EGFR T790M’s role in ATP affinity and drug resistance?
The T790M mutation increases ATP affinity by >10-fold, reducing inhibitor occupancy. This is validated via:
- Direct binding assays measuring gefitinib affinity (low nM range despite resistance).
- Crystallography : Structural analysis reveals T790M-induced conformational changes that enhance ATP binding but accommodate covalent inhibitors (e.g., osimertinib) .
Q. What statistical approaches are used to analyze mutation-specific prognostic outcomes in clinical cohorts?
- Kaplan-Meier analysis : Compare recurrence-free survival (RFS) in patients with de novo T790M vs. wild-type EGFR. Hazard ratios (HR) are calculated using Cox regression, with stratification by adjuvant therapy status .
- Multivariate models : Adjust for covariates (e.g., metastasis site, cfDNA status) to isolate T790M’s impact on survival .
Methodological Guidance
Q. How should researchers optimize assays for quantifying mutant EGFR signaling inhibition?
- Use phospho-specific flow cytometry for single-cell resolution of p-EGFR and p-ERK in heterogeneous tumor populations.
- Normalize data to total EGFR expression to account for variability in mutant allele burden .
Q. What controls are essential for validating EGFR mutation-selective inhibitors in vitro?
- Isogenic cell lines : Compare responses in EGFR-mutant vs. wild-type lines (e.g., Ba/F3 parental vs. L858R/T790M-transfected).
- Off-target kinase profiling : Screen against a panel of 100+ kinases to confirm selectivity .
Data Interpretation and Contradictions
Q. Why do some studies report variable IC50 values for this compound across mutation subtypes?
Differences arise from assay conditions (e.g., ATP concentration, cell vs. recombinant kinase assays). For example:
Q. How to reconcile conflicting prognostic data on T790M’s clinical impact?
Co-occurring mutations (e.g., L858R vs. exon 19 deletions) and cfDNA detection influence outcomes. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
